ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate
Overview
Description
Ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a benzoate ester group, making it a unique molecule with significant research interest.
Preparation Methods
The synthesis of ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting appropriate pyrazole derivatives with pyrimidine precursors under specific conditions.
Introduction of the benzyl group: The benzyl group can be introduced via alkylation reactions using benzyl halides.
Coupling with benzoate: The final step involves coupling the pyrazolo[3,4-d]pyrimidine derivative with ethyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the benzoate ester can be replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and inhibition mechanisms.
Medicine: Research has indicated its potential as an anticancer agent, particularly in inhibiting the growth of cancer cell lines such as MCF-7 and HCT-116
Industry: It can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may have different pharmacokinetic properties and biological activities
Thioglycoside derivatives: These derivatives have shown potent cytotoxic activities against various cancer cell lines and may offer different therapeutic potentials
The uniqueness of this compound lies in its specific structural features and its potent dual activity against cancer cell lines and CDK2, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-28-21(27)16-8-10-17(11-9-16)25-19-18-12-24-26(20(18)23-14-22-19)13-15-6-4-3-5-7-15/h3-12,14H,2,13H2,1H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVVHSFZJHASPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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